

AZD4619: A Potent and Selective Tool for Human PPARα Research

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Compound of Interest					
Compound Name:	AZD4619				
Cat. No.:	B12777023	Get Quote			

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, making it a key therapeutic target for dyslipidemia and metabolic syndrome. **AZD4619** serves as a valuable research tool for elucidating the downstream effects of PPARα activation, particularly in human-relevant systems. A noteworthy characteristic of **AZD4619** is its species-specific activity, demonstrating significantly higher potency on human PPARα compared to its rodent counterpart. This attribute makes it an especially useful tool for studies focusing on human metabolic pathways.

Mechanism of Action

As a PPARα agonist, **AZD4619** binds to and activates the PPARα protein. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of a suite of genes involved in fatty acid transport, binding, and oxidation, as well as lipoprotein metabolism.



Species-Specific Activity

A critical consideration when using **AZD4619** as a research tool is its differential activity between species. Studies have shown that **AZD4619** is over 100-fold more potent in activating human PPARα compared to rat PPARα.[1] This was demonstrated in studies where **AZD4619** induced the expression of the Alanine Aminotransferase 1 (ALT1) gene and protein in human primary hepatocytes in a dose-dependent manner, an effect not observed in rat hepatocytes.[1] This species selectivity underscores the importance of using human-derived cells or humanized animal models for studies with **AZD4619** to ensure translational relevance.

Data Presentation

While specific EC50 values and comprehensive dose-response curves for **AZD4619** are not widely available in the public domain, the following tables provide an example of how to structure and present quantitative data when characterizing a PPAR α agonist like **AZD4619**.

Table 1: In Vitro Activity of AZD4619 on Human PPARa

Parameter	Value	Cell System	Assay Type	
EC50	[Insert Value] nM	[e.g., HEK293T]	Luciferase Reporter Assay	
Maximal Efficacy	[Insert Value]%	[e.g., HEK293T]	Luciferase Reporter Assay	
Target Gene Induction (e.g., CPT1A)	[Insert Fold Change]	Primary Human Hepatocytes	qPCR	
Target Gene Induction (e.g., PDK4)	[Insert Fold Change]	Primary Human Hepatocytes	qPCR	

Table 2: In Vivo Effects of AZD4619 on Plasma Lipids in a Humanized Mouse Model



Treatment Group	Dose (mg/kg)	Change in Triglycerides (%)	Change in HDL-C (%)	Change in LDL-C (%)
Vehicle Control	0	[Insert Value]	[Insert Value]	[Insert Value]
AZD4619	[e.g., 1]	[Insert Value]	[Insert Value]	[Insert Value]
AZD4619	[e.g., 5]	[Insert Value]	[Insert Value]	[Insert Value]
AZD4619	[e.g., 10]	[Insert Value]	[Insert Value]	[Insert Value]

Experimental Protocols

Protocol 1: In Vitro PPARα Activation using a Luciferase Reporter Assay

This protocol describes how to determine the potency and efficacy of **AZD4619** in activating human PPAR α in a cell-based reporter assay.

Materials:

- Human cell line (e.g., HEK293T, HepG2)
- Human PPARα expression vector
- PPRE-driven luciferase reporter vector
- · Transfection reagent
- Cell culture medium (DMEM with 10% FBS)
- AZD4619
- Luciferase assay reagent
- 96-well white, clear-bottom cell culture plates
- Luminometer



Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the human PPARα expression vector and the PPREluciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Preparation: Prepare a serial dilution of **AZD4619** in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 μ M. Include a vehicle control (e.g., 0.1% DMSO).
- Cell Treatment: After 24 hours of transfection, replace the medium with the prepared
 AZD4619 dilutions.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
- Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of AZD4619 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Protocol 2: Analysis of PPARα Target Gene Expression in Primary Human Hepatocytes

This protocol details the treatment of primary human hepatocytes with **AZD4619** to measure the induction of target gene expression.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium



- · Collagen-coated cell culture plates
- AZD4619
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for PPARα target genes (e.g., CPT1A, PDK4, ACSL5) and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 24-48 hours).
- Compound Treatment: Treat the hepatocytes with various concentrations of **AZD4619** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for 24 hours.
- RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative real-time PCR (qPCR) using primers for the target genes and a housekeeping gene.
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Protocol 3: In Vivo Evaluation of AZD4619 on Lipid Metabolism in Mice



This protocol provides a general framework for assessing the in vivo efficacy of **AZD4619** on plasma lipid profiles in a mouse model. A humanized mouse model expressing human PPAR α would be most appropriate.

Materials:

- Humanized PPARα mice (or other appropriate strain)
- AZD4619
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Plasma lipid analysis kits (for triglycerides, HDL-C, LDL-C)

Procedure:

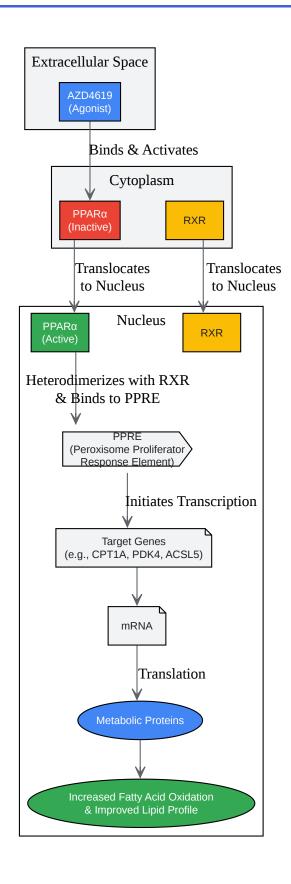
- Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the study.
- Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg AZD4619).
- Compound Administration: Administer AZD4619 or vehicle daily via oral gavage for a specified period (e.g., 14 days).[2][3]
- Blood Collection: At the end of the treatment period, collect blood samples from the mice (e.g., via retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Lipid Analysis: Analyze the plasma samples for triglyceride, HDL-C, and LDL-C levels using commercial assay kits.



• Data Analysis: Compare the plasma lipid levels between the **AZD4619**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

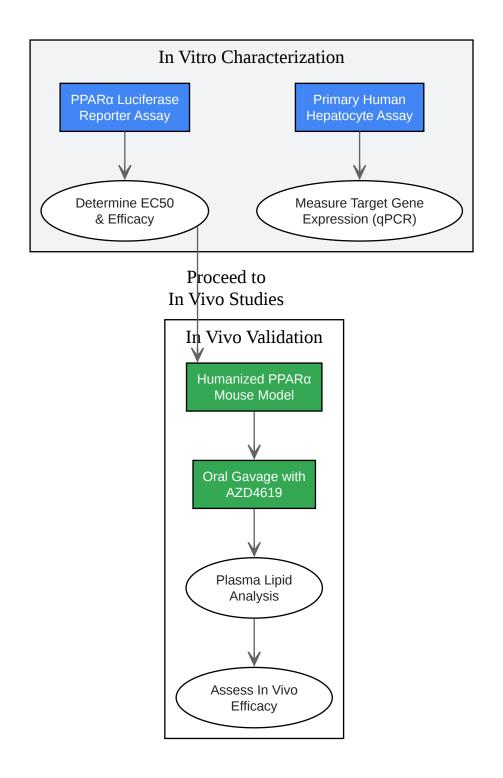




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Caption: PPARα Signaling Pathway Activated by **AZD4619**.





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Caption: Experimental Workflow for **AZD4619** Research.



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References

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